3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919251
InChI:
InChI=1S/C21H24N2O2S/c1-15-8-9-17(13-16(15)2)20(24)22-19(14-18-7-6-12-26-18)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b19-14-
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C
Molecular Formula:
C21H24N2O2S
Molecular Weight:
368.5 g/mol
3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
CAS No.:
Cat. No.: VC0919251
Molecular Formula: C21H24N2O2S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O2S |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 3,4-dimethyl-N-[(Z)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H24N2O2S/c1-15-8-9-17(13-16(15)2)20(24)22-19(14-18-7-6-12-26-18)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b19-14- |
| Standard InChI Key | KNMLWMOAXPPKEB-RGEXLXHISA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCCC3)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator